molecular formula C11H8BrFN2O B8588335 (5-Bromo-2-fluorophenyl)(pyrazin-2-yl)methanol

(5-Bromo-2-fluorophenyl)(pyrazin-2-yl)methanol

Cat. No. B8588335
M. Wt: 283.10 g/mol
InChI Key: KUQTVJIJWILZHO-UHFFFAOYSA-N
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Patent
US08987250B2

Procedure details

To an oven-dried flask was added anhydrous THF (60 mL) and 2-iodopyrazine (3 mL, 20 mmol). The flask was cooled to 0° C., and 2M n-butylmagnesium chloride in THF (11 mL) was then added dropwise over several minutes. The mixture was stirred at 0° C. for 30 minutes, and then 5-bromo-2-fluorobenzaldehyde (2.4 mL, 20 mmol) was added. After stirring for 2 hours at 0° C., the reaction was quenched with saturated aqueous NH4Cl. The aqueous layer was extracted with EtOAc, dried over MgSO4, and purified by column chromatography (gradient 0 to 50% EtOAc in hexanes) to afford the product. 1H NMR (400 MHz, CDCl3) δ 8.65 (s, 1H), 8.55 (s, 2H), 7.59 (dd, J=6.4, 2.5 Hz, 1H), 7.46-7.35 (m, 1H), 6.98 (t, J=9.2 Hz, 1H), 6.17 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[N:6][CH:5]=[CH:4][N:3]=1.C([Mg]Cl)CCC.[Br:14][C:15]1[CH:16]=[CH:17][C:18]([F:23])=[C:19]([CH:22]=1)[CH:20]=[O:21]>C1COCC1>[Br:14][C:15]1[CH:16]=[CH:17][C:18]([F:23])=[C:19]([CH:20]([C:2]2[CH:7]=[N:6][CH:5]=[CH:4][N:3]=2)[OH:21])[CH:22]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Mg]Cl
Name
Quantity
11 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.4 mL
Type
reactant
Smiles
BrC=1C=CC(=C(C=O)C1)F
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
IC1=NC=CN=C1
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 2 hours at 0° C.
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with saturated aqueous NH4Cl
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (gradient 0 to 50% EtOAc in hexanes)
CUSTOM
Type
CUSTOM
Details
to afford the product

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
BrC=1C=CC(=C(C1)C(O)C1=NC=CN=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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